5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine
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Overview
Description
5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as agriculture, medicine, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.
Introduction of the chloro and ethyl groups: Chlorination and alkylation reactions are used to introduce the chloro and ethyl groups at the desired positions on the pyrimidine ring.
Attachment of the cyclohexyl group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using a suitable cyclohexyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-6-ethyl-N-(4-methylcyclohexyl)pyrimidin-4-amine
- 5-chloro-6-ethyl-N-(4-ethylcyclohexyl)pyrimidin-4-amine
- 5-chloro-6-ethyl-N-(4-propylcyclohexyl)pyrimidin-4-amine
Uniqueness
5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yl group on the cyclohexyl ring may impart distinct steric and electronic properties, differentiating it from other similar compounds.
Properties
CAS No. |
222729-87-5 |
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Molecular Formula |
C15H24ClN3 |
Molecular Weight |
281.82 g/mol |
IUPAC Name |
5-chloro-6-ethyl-N-(4-propan-2-ylcyclohexyl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H24ClN3/c1-4-13-14(16)15(18-9-17-13)19-12-7-5-11(6-8-12)10(2)3/h9-12H,4-8H2,1-3H3,(H,17,18,19) |
InChI Key |
JOQKWZOYXMSOFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC2CCC(CC2)C(C)C)Cl |
Origin of Product |
United States |
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